molecular formula C11H9BrN2O2 B11805420 2-(4-(3-Bromophenyl)-1H-pyrazol-1-yl)acetic acid

2-(4-(3-Bromophenyl)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B11805420
M. Wt: 281.10 g/mol
InChI Key: YEJMDDKXQYNCMN-UHFFFAOYSA-N
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Description

2-(4-(3-Bromophenyl)-1H-pyrazol-1-yl)acetic acid is an organic compound that features a bromophenyl group attached to a pyrazole ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-Bromophenyl)-1H-pyrazol-1-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Bromophenyl)-1H-pyrazol-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-(3-Bromophenyl)-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(3-Bromophenyl)-1H-pyrazol-1-yl)acetic

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

2-[4-(3-bromophenyl)pyrazol-1-yl]acetic acid

InChI

InChI=1S/C11H9BrN2O2/c12-10-3-1-2-8(4-10)9-5-13-14(6-9)7-11(15)16/h1-6H,7H2,(H,15,16)

InChI Key

YEJMDDKXQYNCMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN(N=C2)CC(=O)O

Origin of Product

United States

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